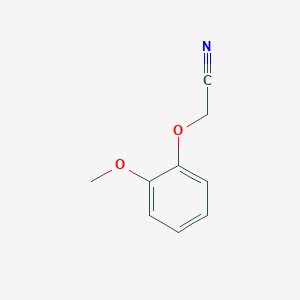
2-(2-méthoxyphénoxy)acétonitrile
Vue d'ensemble
Description
(2-Methoxyphenoxy)acetonitrile is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Methoxyphenoxy)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxyphenoxy)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
Le 2-(2-méthoxyphénoxy)acétonitrile est utilisé comme un intermédiaire important en synthèse organique. Son rôle est crucial dans le développement de nouvelles méthodes de synthèse d'une variété de composés, en particulier dans les conversions électrochimiques . La bonne conductivité du composé et ses caractéristiques écologiques en font un outil intéressant pour obtenir des composés contenant de l'azote ou des nitriles.
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is used in the synthesis of substances and as a laboratory chemical .
Mode of Action
It is known to participate in acidolysis reactions, particularly in the context of lignin model compounds .
Biochemical Pathways
It is known to be involved in the acidolysis reaction of a lignin model compound . Lignin is a complex organic polymer that provides rigidity to plant cell walls. The acidolysis reaction is a type of chemical reaction where a compound is broken down by acids.
Pharmacokinetics
It is known that the compound is used as a laboratory chemical, suggesting that it may have specific properties that make it useful in a laboratory setting .
Result of Action
It is known to be involved in the acidolysis reaction of a lignin model compound , which suggests that it may have a role in the breakdown of complex organic polymers.
Action Environment
As a laboratory chemical, it is likely that its action and stability are influenced by factors such as temperature, ph, and the presence of other chemicals .
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-2-3-5-9(8)12-7-6-10/h2-5H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUDKUXGUIMMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371571 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6781-29-9 | |
| Record name | (2-Methoxyphenoxy)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10371571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile tell us about the potential properties of (2-Methoxyphenoxy)acetonitrile?
A: While the provided research focuses on 2-(5-Formyl-2-methoxyphenoxy)acetonitrile [], which contains an additional formyl group (-CHO), it offers some insight into the potential properties of (2-Methoxyphenoxy)acetonitrile. The research highlights the presence of intermolecular C—H⋯O and C—H⋯(O,O) interactions in the crystal structure of 2-(5-Formyl-2-methoxyphenoxy)acetonitrile []. These interactions suggest that (2-Methoxyphenoxy)acetonitrile, with its similar structure, might also exhibit such interactions, influencing its physical properties like melting point and solubility. Further research is needed to confirm these assumptions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)
![Ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301115.png)








